molecular formula C14H8BrClN2 B2777098 4-(3-Bromophenyl)-2-chloroquinazoline CAS No. 2247102-10-7

4-(3-Bromophenyl)-2-chloroquinazoline

Cat. No.: B2777098
CAS No.: 2247102-10-7
M. Wt: 319.59
InChI Key: DDANEHKQLKCVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-2-chloroquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable compound in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

It is plausible that this compound could influence cell function by interacting with cellular signaling pathways, influencing gene expression, or altering cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound could change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is plausible that the effects of this compound could vary with dosage, with potential threshold effects or toxic effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound could interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-chloroquinazoline typically involves the reaction of 3-bromoaniline with 2-chlorobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-chloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

4-(3-Bromophenyl)-2-chloroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromophenyl)-2-chloroquinoline: Similar structure but with a quinoline ring instead of a quinazoline ring.

    4-(3-Bromophenyl)-2-chloropyrimidine: Contains a pyrimidine ring instead of a quinazoline ring.

    4-(3-Bromophenyl)-2-chlorobenzene: Lacks the fused heterocyclic ring system.

Uniqueness

4-(3-Bromophenyl)-2-chloroquinazoline is unique due to its specific combination of bromine and chlorine atoms on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(3-bromophenyl)-2-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANEHKQLKCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.